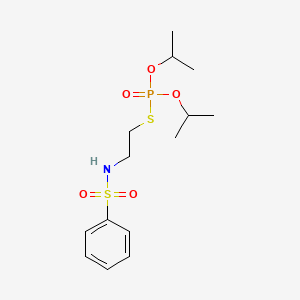

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

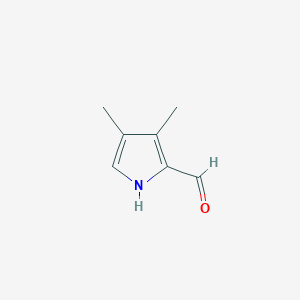

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde, commonly referred to as 1-Thiazol-2-yl-1H-pyrrole-2-carbaldehyde, is a heterocyclic compound composed of a thiazole and a pyrrole ring. It is a colorless solid that is soluble in organic solvents. It is a building block for the synthesis of various organic molecules and has been used in a variety of scientific research applications.

Scientific Research Applications

Antimicrobial Activity

Thiazoles and their derivatives have been found to possess significant antimicrobial properties . They are used in the development of drugs with antimicrobial properties, including sulfazole, a short-acting sulfa drug .

Antiretroviral Activity

Thiazole derivatives are used in the development of antiretroviral drugs. An example is ritonavir, a drug used in the treatment of HIV/AIDS .

Antifungal Activity

Thiazole-based compounds are used in the synthesis of antifungal drugs. Abafungin is one such example .

Anticancer Activity

Thiazole derivatives have shown potential in cancer treatment. For instance, tiazofurin is a thiazole-based drug used in cancer treatment . Additionally, some thiazole derivatives have demonstrated cytotoxicity activity on human tumor cell lines .

Antidiabetic Activity

Thiazole derivatives have been found to possess antidiabetic properties, contributing to the development of drugs for diabetes management .

Anti-inflammatory Activity

Thiazole derivatives are used in the development of anti-inflammatory drugs. Meloxicam is an example of a thiazole-based anti-inflammatory drug .

Anti-Alzheimer Activity

Thiazole derivatives have shown potential in the treatment of Alzheimer’s disease .

Antihypertensive Activity

Thiazole derivatives have been found to possess antihypertensive properties, contributing to the development of drugs for managing high blood pressure .

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been reported to interact with various biological targets, including enzymes and receptors . The specific targets would depend on the exact structure and functional groups present in the compound.

Mode of Action

Thiazole derivatives are known to interact with their targets in a variety of ways, such as activating or inhibiting biochemical pathways, stimulating or blocking receptors . The exact mode of action would depend on the specific target and the structural features of the compound.

Biochemical Pathways

Thiazole derivatives have been reported to influence a variety of biochemical pathways, including antimicrobial, antiviral, antitumor, and antidepressant pathways . The exact pathways affected would depend on the specific target and the structural features of the compound.

Pharmacokinetics

Thiazole derivatives, in general, have diverse pharmacokinetic properties depending on their specific structures . The impact on bioavailability would depend on factors such as solubility, stability, and metabolic transformations.

Result of Action

Thiazole derivatives have been reported to exhibit a range of biological activities, including antimicrobial, antiviral, antitumor, and antidepressant effects . The specific effects would depend on the exact mode of action and the biochemical pathways influenced.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets . .

properties

IUPAC Name |

1-(1,3-thiazol-2-yl)pyrrole-2-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2OS/c11-6-7-2-1-4-10(7)8-9-3-5-12-8/h1-6H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJMPLOXIKWGERX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=C1)C=O)C2=NC=CS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343662 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

CAS RN |

383136-31-0 |

Source

|

| Record name | 1-(1,3-Thiazol-2-yl)-1H-pyrrole-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B1269033.png)

![N-[(4-methoxyphenyl)methyl]-1,3-thiazol-2-amine](/img/structure/B1269044.png)

![5-[(4-Isopropylphenoxy)methyl]-2-furoic acid](/img/structure/B1269052.png)

![1-[(4-Chlorophenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B1269053.png)